

Spectroscopic Profile of 4-Hydroxymethylbenzocyclobutene: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxymethylbenzocyclobutene

Cat. No.: B1342611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxymethylbenzocyclobutene** (CAS No. 53076-11-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-Hydroxymethylbenzocyclobutene**.

Table 1: ^1H NMR Data for **4-Hydroxymethylbenzocyclobutene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.19 - 7.11	m	2H	Ar-H
7.06	d, J=7.2 Hz	1H	Ar-H
4.65	s	2H	-CH ₂ OH
3.18	s	4H	-CH ₂ -CH ₂ - (cyclobutene)
1.75	br s	1H	-OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for **4-Hydroxymethylbenzocyclobutene**

Chemical Shift (δ) ppm	Assignment
145.6	Ar-C
142.8	Ar-C
138.2	Ar-C
128.0	Ar-CH
124.5	Ar-CH
122.1	Ar-CH
64.8	-CH ₂ OH
29.8	-CH ₂ - (cyclobutene)
29.6	-CH ₂ - (cyclobutene)

Solvent: CDCl₃

Table 3: IR Absorption Data for **4-Hydroxymethylbenzocyclobutene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H stretch
3020	Medium	Ar C-H stretch
2925, 2850	Strong	Aliphatic C-H stretch
1600, 1480	Medium	Ar C=C stretch
1050	Strong	C-O stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-Hydroxymethylbenzocyclobutene** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

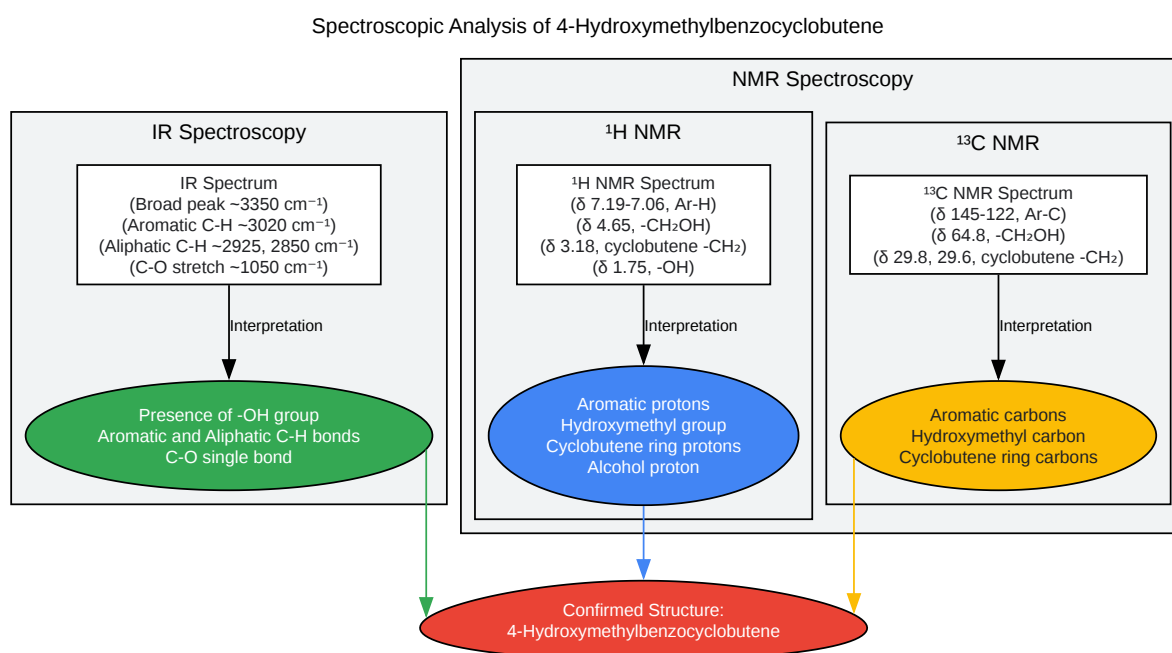
- **Sample Preparation:** A small amount of solid **4-Hydroxymethylbenzocyclobutene** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **4-Hydroxymethylbenzocyclobutene**.



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Caption: Logical workflow for the structural elucidation of **4-Hydroxymethylbenzocyclobutene** using spectroscopic data.

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